2-Fluoro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide
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Overview
Description
2-Fluoro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Fluoro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with purine bases such as adenine and guanine .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and have been studied for their biological activities.
1H-Pyrrolo[2,3-b]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
2-Fluoro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide is unique due to the presence of the fluoro group, which can enhance its biological activity and stability.
Properties
Molecular Formula |
C16H15FN4O |
---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
2-fluoro-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C16H15FN4O/c1-9-8-10(2)18-15-13(9)14(20-21(15)3)19-16(22)11-6-4-5-7-12(11)17/h4-8H,1-3H3,(H,19,20,22) |
InChI Key |
APXWLPLRJFNFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3=CC=CC=C3F)C |
Origin of Product |
United States |
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